![molecular formula C9H14BrO5P B14296973 Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate CAS No. 113327-63-2](/img/structure/B14296973.png)
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is an organophosphorus compound that features a brominated furan ring attached to a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromofuran-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by proton transfer and elimination of water to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Diethyl [(4-bromofuran-2-yl)(oxo)methyl]phosphonate.
Reduction: Diethyl [(furan-2-yl)(hydroxy)methyl]phosphonate.
Substitution: Diethyl [(4-substituted furan-2-yl)(hydroxy)methyl]phosphonate.
Aplicaciones Científicas De Investigación
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine atom and the phosphonate group can participate in various interactions, such as hydrogen bonding and electrostatic interactions, which contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [(4-fluorofuran-2-yl)(hydroxy)methyl]phosphonate
- Diethyl [(4-chlorofuran-2-yl)(hydroxy)methyl]phosphonate
- Diethyl [(4-iodofuran-2-yl)(hydroxy)methyl]phosphonate
Uniqueness
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Propiedades
Número CAS |
113327-63-2 |
|---|---|
Fórmula molecular |
C9H14BrO5P |
Peso molecular |
313.08 g/mol |
Nombre IUPAC |
(4-bromofuran-2-yl)-diethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H14BrO5P/c1-3-14-16(12,15-4-2)9(11)8-5-7(10)6-13-8/h5-6,9,11H,3-4H2,1-2H3 |
Clave InChI |
CGSHMLLGXACZQM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC(=CO1)Br)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
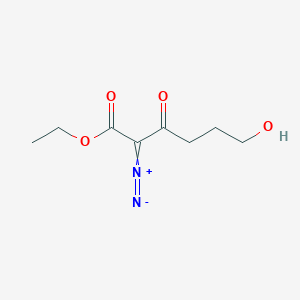

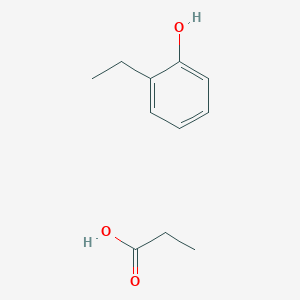
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
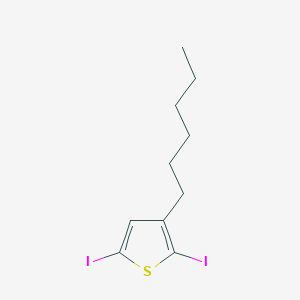

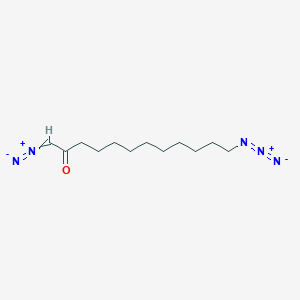
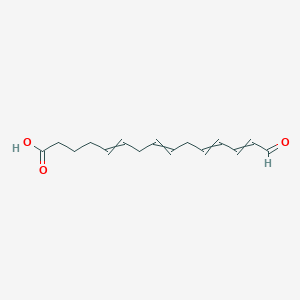

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)


